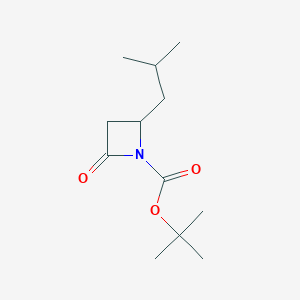

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)6-9-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDQRDIGTWFLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl nitrite (t-BuONO) as a reagent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

化学反应分析

Types of Reactions

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutics targeting various diseases.

Case Study : In research focusing on the synthesis of novel analgesics, derivatives of this compound have shown promising results in preclinical trials, demonstrating efficacy in pain relief comparable to existing medications.

2. Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. This property is crucial in developing new antibiotics to combat resistant strains of bacteria.

Data Table: Antimicrobial Activity

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

Case Study : A recent synthesis route utilized this compound to produce a series of substituted azetidines with potential applications in drug discovery. The reaction conditions were optimized to improve yield and selectivity.

Data Table: Synthetic Routes

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Substituted azetidine derivatives | 75 |

| Cyclization | This compound + Aldehyde | Complex cyclic structures | 82 |

作用机制

The mechanism of action of tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Analogues and Substituent Effects

The tert-butyl carbamate group is a common motif in analogs, serving as a protective group for amines. Key differences arise in the substituents at the azetidine/aziridine ring’s 2-position:

Key Observations :

- Substituent Effects: Alkyl Chains (e.g., isobutyl, octynyl): Increase hydrophobicity and steric hindrance, affecting solubility and reaction kinetics. Electron-Deficient Groups (e.g., cyano in aziridines): Increase ring strain and reactivity, favoring nucleophilic attacks .

Spectral Data Comparison

NMR data for azetidine analogs highlight electronic environments:

tert-Butyl 2-(oct-1-yn-1-yl)-4-oxoazetidine-1-carboxylate (14a) :

- ¹H NMR : δ 1.30 (s, 9H, tert-butyl), 2.19 (dt, 1H, J = 7.1 Hz, 1.8 Hz, CH2 adjacent to alkyne).

- ¹³C NMR : δ 175.9 (C=O of azetidine), 28.4–28.5 (tert-butyl carbons).

Target Compound (Inferred):

- Expected ¹³C NMR : Similar tert-butyl signals (~28 ppm) and C=O near 175 ppm. The isobutyl group may show upfield shifts for methyl groups (~18–22 ppm).

Aziridine Derivatives (e.g., 3a) :

- ¹H NMR: Distinct cyano-related shifts (e.g., δ ~3.0–4.5 ppm for carbamoyl protons).

- IR : Strong CN stretches (~2200 cm⁻¹) absent in azetidine analogs.

生物活性

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1335042-75-5

- Molecular Formula: C12H21NO3

- Molecular Weight: 227.304 g/mol

The compound features a four-membered azetidine ring, which is notable for its stability and reactivity due to the presence of the tert-butyl group and the carboxylate functional group.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may modulate enzyme activity or receptor binding, influencing metabolic pathways and biological responses. The specific molecular targets remain to be fully elucidated in the literature.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity: Some studies suggest potential antibacterial properties, which could be relevant for developing new antibiotics.

- Anti-inflammatory Effects: Compounds in this class may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Studies:

- A recent study tested various azetidine derivatives, including this compound, against common bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting a potential role in antibiotic development.

-

Enzyme Inhibition:

- In vitro assays demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, indicating a need for further exploration in drug development contexts.

-

Toxicity Assessments:

- Toxicological evaluations have shown that while the compound exhibits some bioactivity, it also poses risks such as skin irritation and acute toxicity when ingested. These findings underscore the importance of careful dosage and application in therapeutic settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | Piperidine derivative | Moderate antimicrobial | Similar structure but different ring size |

| Tert-butyl 3-cyano-2-methyl-4-oxopiperidine | Piperidine derivative | Enzyme inhibition | Shares structural motifs but varies in side chains |

常见问题

Q. What are the most reliable synthetic routes for Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution and cyclization steps. For example:

- Step 1 : React a halogenated precursor (e.g., 2-(2-methylpropyl)-4-oxoazetidine) with a tert-butyl ester derivative under anhydrous conditions.

- Step 2 : Cyclize the intermediate using catalysts like triethylamine in tetrahydrofuran (THF) at 0–25°C to form the azetidine ring . Purification is achieved via column chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict control of reaction time and stoichiometry.

Q. How is the compound characterized structurally?

- X-ray crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and the carbonyl resonance (δ ~170 ppm in C NMR).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~270–280) .

Q. What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and prone to hydrolysis. Store at –20°C under inert gas (N or Ar) in anhydrous solvents like dichloromethane or acetonitrile. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-cancer vs. enzyme inhibition) may arise from:

- Impurity profiles : Use HPLC-MS to verify purity (>95%) and rule out side products.

- Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and enzyme sources (e.g., recombinant vs. native proteins).

- Stereochemical effects : Compare enantiomeric forms via chiral chromatography .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?

- Protecting group manipulation : The tert-butyl carbamate group can be selectively cleaved using HCl/dioxane to expose the azetidine amine for further functionalization .

- Derivatization : Introduce fluorinated or thiophene moieties via Suzuki-Miyaura coupling to enhance target binding (e.g., kinase inhibition) .

Q. How does the compound interact with biological targets at the molecular level?

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to enzymes like BACE-1 or kinases via hydrogen bonding with the 4-oxo group and hydrophobic interactions with the tert-butyl moiety .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (K) and identifies competitive inhibitors .

Q. What analytical methods validate its stability under experimental conditions?

- Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions, then monitor degradation products via UPLC-QTOF .

- pH-dependent stability : Use H NMR to track hydrolysis of the carbamate group in aqueous buffers (pH 2–10) .

Methodological Challenges and Solutions

Q. Why might crystallization attempts fail, and how can this be addressed?

- Causes : Poor solubility in common solvents or polymorphism.

- Solutions : Screen solvent mixtures (e.g., DMF/water) or use seeding with pre-characterized crystals. SHELXD software aids in solving challenging crystal structures .

Q. How to interpret conflicting spectral data (e.g., unexpected C NMR shifts)?

- Artifact identification : Check for solvent peaks (e.g., residual THF at δ 67.4 ppm) or rotamers.

- DFT calculations : Compare experimental shifts with quantum-mechanical predictions (e.g., Gaussian 16) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。